3-bromo-5-methyl-4-nitrophenol
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Overview
Description
3-Bromo-5-methyl-4-nitrophenol is an aromatic compound that contains a bromine atom, a methyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-4-nitrophenol typically involves a multi-step process:
Nitration: The starting material, 5-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-4-nitrophenol can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of the nitro group makes the compound susceptible to further electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Bromo-5-methyl-4-aminophenol.
Oxidation: 3-Bromo-5-methyl-4-nitroquinone.
Scientific Research Applications
3-Bromo-5-methyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenolic group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes and lead to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-nitrophenol: Similar structure but lacks the methyl group.
5-Methyl-4-nitrophenol: Similar structure but lacks the bromine atom.
4-Nitrophenol: Lacks both the bromine and methyl groups.
Uniqueness
3-Bromo-5-methyl-4-nitrophenol is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-5-methyl-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-5(10)3-6(8)7(4)9(11)12/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMFMUBYZZUHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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